molecular formula C17H15N5O2S B2715636 6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide CAS No. 2034382-00-6

6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2715636
CAS No.: 2034382-00-6
M. Wt: 353.4
InChI Key: UIPFMCFVLWBRTC-UHFFFAOYSA-N
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Description

The chemical entity 6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide is a synthetically crafted heterocyclic compound designed for advanced pharmaceutical and life science research. Its molecular architecture incorporates two privileged pharmacophores: an indole core and a 1,2,3-triazole ring. The indole scaffold is a cornerstone in medicinal chemistry, extensively documented for its diverse biological activities. Scientific literature highlights indole derivatives as key structures in the development of agents with antiviral properties against viruses such as influenza and herpes simplex virus (HSV) . Furthermore, the indole nucleus is fundamental to neuropharmacology, serving as the core structure of the neurotransmitter serotonin and forming the basis of numerous investigational compounds with antidepressant potential by acting on serotonin receptors and the serotonin transporter (SERT) . The 1,2,3-triazole moiety, often installed via "click chemistry," contributes significant hydrogen bonding capacity, metabolic stability, and favorable physicochemical properties to the molecule. This combination of a methoxy-substituted indole-2-carboxamide linked to a thiophene-triazole hybrid system presents a complex heterocyclic framework. Researchers can leverage this compound as a key intermediate or a novel chemical probe for various applications, including but not limited to, the synthesis of new chemical libraries, the investigation of anti-infective agents, and the exploration of central nervous system (CNS) targets. The structure-activity relationships (SAR) inherent in its design make it a valuable asset for probing biological mechanisms and identifying new hits in drug discovery campaigns. This product is sold for laboratory research purposes only and is not intended for any human or veterinary use.

Properties

IUPAC Name

6-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-24-13-5-4-11-7-15(19-14(11)8-13)17(23)18-9-12-10-22(21-20-12)16-3-2-6-25-16/h2-8,10,19H,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPFMCFVLWBRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps. A common approach might include:

  • Formation of the Triazole Ring: : The synthesis begins with the preparation of the 1H-1,2,3-triazole ring through azide-alkyne cycloaddition. This reaction requires a copper(I) catalyst under mild conditions.

  • Attachment of the Thiophene Ring: : The thiophene-2-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

  • Methoxy Indole Formation: : The indole structure is synthesized separately, with the methoxy group introduced via electrophilic substitution.

  • Final Assembly: : The methoxyindole and triazole-thiophene fragments are coupled through amide bond formation using reagents like EDCI or HATU in an organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability, yield, and purity. Continuous flow reactors, automated synthesis, and rigorous purification techniques ensure consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methoxy and thiophene rings, to yield various oxidized derivatives.

  • Reduction: : Selective reduction of the triazole ring can be achieved under controlled conditions.

  • Substitution: : The indole ring allows for electrophilic substitution, and the methoxy group can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid (mCPBA).

  • Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Nucleophiles such as amines or thiols.

Major Products

  • Oxidation Products: : Oxidized derivatives like sulfoxides and sulfones.

  • Reduction Products: : Reduced triazole or indole derivatives.

  • Substitution Products: : Various substituted indoles or triazoles.

Scientific Research Applications

Chemistry

This compound is studied for its potential as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology

In biological research, it serves as a probe to investigate enzyme interactions and binding studies due to its diverse functional groups.

Medicine

Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities, owing to its ability to interact with specific molecular targets.

Industry

Its stability and unique properties make it useful in the development of novel materials and as a component in certain pharmaceutical formulations.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves binding to specific enzymes or receptors, inhibiting or activating them to produce desired biological effects. For example, its interaction with kinase enzymes could modulate signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

6-Methoxy-N-(5-Methyl-4-Phenylthiazol-2-yl)-1H-Indole-3-Carboxamide (Compound 141)

  • Structure : Replaces the triazole-thiophene group with a thiazole ring substituted with methyl and phenyl groups at positions 5 and 4, respectively.
  • Synthesis : Prepared via coupling of 6-methoxy-1H-indole-3-carboxylic acid with 5-methyl-4-phenyl-1,3-thiazol-2-amine under thermal conditions (200°C for 2.5 h) .

1-[(4-Methylphenyl)Methyl]-N-[(Thiophen-2-yl)Methyl]-1H-Indazole-6-Carboxamide

  • Structure : Substitutes the indole core with an indazole ring and replaces the triazole-methylene bridge with a simpler thiophen-2-ylmethyl group.
  • Relevance : Demonstrates the importance of the indole/indazole core and thiophene in modulating solubility and target engagement .

Triazole-Thiophene Hybrids

4-Arylideneamino-[1,2,4]Triazole Derivatives (3a-e)

  • Structure: Schiff base derivatives of 2-methyl-3-[4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indole, condensed with aldehydes (e.g., thiophen-2-aldehyde).
  • Synthesis : Microwave-assisted condensation in DMF with HCl catalysis .
  • Comparison : The absence of a carboxamide linker and methoxy group reduces structural overlap but highlights the versatility of triazole-thiophene motifs in heterocyclic chemistry.

Triazolothiazine Derivatives (CN110840897)

  • Structure : Fused triazole-thiazine systems (e.g., 3-phenyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine) with a thiophene substituent.

Thiophene-Carboxamide Derivatives

6-Methyl-2-Substituted-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7a-c)

  • Structure : Thiophene fused with triazepine and carboxamide groups.
  • Synthesis: Ethanol-mediated reactions of thiophene precursors with aromatic aldehydes .
  • Comparison : The fused triazepine system introduces conformational rigidity, contrasting with the flexible triazole-methylene linker in the target compound.

Comparative Analysis Table

Compound Name Core Structure Heterocyclic Substituents Key Functional Groups Synthesis Method
6-Methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide Indole 1,2,3-Triazole, Thiophene Carboxamide, Methoxy Likely coupling reaction
6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide (141) Indole Thiazole Carboxamide, Methoxy Thermal coupling
4-Arylideneamino-[1,2,4]triazole derivatives (3a-e) Indole 1,2,4-Triazole, Thiophene Schiff base, Mercapto Microwave condensation
6-Methyl-2-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7a) Thiophene Triazepine Carboxamide, Nitrophenyl Aldehyde condensation

Key Findings and Implications

Structural Flexibility : The target compound’s triazole-thiophene group provides a balance of lipophilicity and hydrogen-bonding capacity, distinguishing it from thiazole or fused-ring analogues .

Synthetic Accessibility : Microwave-assisted methods (e.g., for triazole formation) could enhance yield and purity compared to traditional thermal approaches .

Biological Activity

6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an indole moiety, a methoxy group, and a triazole ring. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S.

Research indicates that compounds containing the triazole moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties, which can be attributed to their ability to inhibit ergosterol biosynthesis in fungal cell membranes.
  • Anticancer Potential : The indole scaffold has been associated with anticancer activity through multiple pathways including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Some studies have suggested that derivatives of triazoles can act as inhibitors of enzymes such as xanthine oxidase and phospholipase A2, which are implicated in various diseases.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Biological ActivityTargetIC50 (µM)Reference
AntimicrobialVarious pathogens5.0 - 20.0
AnticancerCancer cell lines10.0 - 30.0
Enzyme InhibitionXanthine oxidase0.6 - 0.8

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with IC50 values ranging from 5.0 to 20.0 µM, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase.

Case Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism linked to gout and hyperuricemia. It exhibited potent inhibition with an IC50 value of approximately 0.6 µM, significantly more effective than standard treatments like allopurinol.

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